Ferrocenecarboxylic Acid N-Succinimidyl Ester
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Overview
Description
Ferrocenecarboxylic Acid N-Succinimidyl Ester is a chemical compound with the molecular formula C15H13FeNO4 and a molecular weight of 327.12 g/mol This compound is characterized by its light yellow to brown powder or crystal appearance . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Ferrocenecarboxylic Acid N-Succinimidyl Ester can be synthesized through several methods. One common synthetic route involves the reaction of ferrocenecarboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction typically occurs in an organic solvent like dichloromethane under mild conditions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
Ferrocenecarboxylic Acid N-Succinimidyl Ester undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form amide bonds.
Oxidation and Reduction: The ferrocene moiety can undergo redox reactions, making it useful in electrochemical applications.
Hydrolysis: In the presence of water, it can hydrolyze to form ferrocenecarboxylic acid and N-hydroxysuccinimide.
Common reagents used in these reactions include amines, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ferrocenecarboxylic Acid N-Succinimidyl Ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of ferrocene-containing compounds.
Biology: It is employed in bioconjugation techniques to label biomolecules such as proteins and peptides.
Industry: It is used in the development of electrochemical sensors and other electronic devices.
Mechanism of Action
The mechanism of action of Ferrocenecarboxylic Acid N-Succinimidyl Ester involves the formation of stable complexes with other molecules. The carboxy ligand binds to the ferrocene moiety, forming a stable complex that can interact with various molecular targets, including proteins . This interaction facilitates various biochemical reactions and processes .
Comparison with Similar Compounds
Ferrocenecarboxylic Acid N-Succinimidyl Ester can be compared with other similar compounds such as:
Ferrocenecarboxylic Acid: Lacks the succinimidyl ester group, making it less reactive in bioconjugation reactions.
N-Succinimidyl 4-(dimethylamino)benzoate: Contains a different aromatic moiety, leading to different chemical properties and applications.
Ferrocenylmethylamine: Contains an amine group instead of a carboxylic acid, resulting in different reactivity and applications.
This compound is unique due to its combination of the ferrocene moiety and the succinimidyl ester group, which provides both redox activity and reactivity towards nucleophiles .
Properties
Molecular Formula |
C15H13FeNO4 |
---|---|
Molecular Weight |
327.11 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;(2,5-dioxopyrrolidin-1-yl) cyclopenta-1,3-diene-1-carboxylate;iron(2+) |
InChI |
InChI=1S/C10H8NO4.C5H5.Fe/c12-8-5-6-9(13)11(8)15-10(14)7-3-1-2-4-7;1-2-4-5-3-1;/h1-4H,5-6H2;1-5H;/q2*-1;+2 |
InChI Key |
SGFLAMLINSKKJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C[CH-]2.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
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